N2,N2,4,6-tetramethylpyrimidine-2,5-diamine
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Overview
Description
N2,N2,4,6-tetramethylpyrimidine-2,5-diamine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of four methyl groups attached to the pyrimidine ring, making it a tetramethyl derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,4,6-tetramethylpyrimidine-2,5-diamine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of 2,5-diaminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
N2,N2,4,6-tetramethylpyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N2,N2,4,6-tetramethylpyrimidine-2,5-dione.
Reduction: Formation of partially reduced derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
N2,N2,4,6-tetramethylpyrimidine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N2,N2,4,6-tetramethylpyrimidine-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N2,N2,4,6-tetramethylpyrimidine-2,4-diamine
- N2,N2,4,6-tetramethylpyrimidine-2,6-diamine
- N2,N2,4,6-tetramethylpyrimidine-2,3-diamine
Uniqueness
N2,N2,4,6-tetramethylpyrimidine-2,5-diamine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its tetramethyl substitution pattern also influences its reactivity and interaction with other molecules, distinguishing it from other pyrimidine derivatives.
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-N,2-N,4,6-tetramethylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C8H14N4/c1-5-7(9)6(2)11-8(10-5)12(3)4/h9H2,1-4H3 |
InChI Key |
GMYABORNLMECHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)N |
Origin of Product |
United States |
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